molecular formula C23H22N2O4S B2543077 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941871-60-9

2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2543077
CAS No.: 941871-60-9
M. Wt: 422.5
InChI Key: JCBRXHCFYSMEFN-UHFFFAOYSA-N
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Description

2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 941871-60-9) is a synthetic specialty chemical of interest in medicinal chemistry and drug discovery research. This acetamide derivative features a phenoxy group and a sulfonylated tetrahydroquinoline moiety in its molecular structure, a combination designed for exploring novel biologically active compounds . The compound's structure incorporates a tetrahydroquinoline scaffold, which is a privileged structure in pharmacology and is found in molecules with a range of reported activities . The integration of the phenylsulfonyl group is a common strategy in medicinal chemistry to modulate properties like metabolic stability and target binding . With a molecular formula of C23H22N2O4S and a molecular weight of 422.50 g/mol , this reagent is supplied for investigational purposes. It is intended for use in in vitro screening assays and as a building block in the synthesis of more complex molecules for pharmaceutical research . Researchers value this compound for probing structure-activity relationships (SAR), particularly in the development of potential therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c26-23(17-29-20-9-3-1-4-10-20)24-19-13-14-22-18(16-19)8-7-15-25(22)30(27,28)21-11-5-2-6-12-21/h1-6,9-14,16H,7-8,15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBRXHCFYSMEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves multiple steps. The key intermediates are synthesized from commercially available starting materials, such as isovanillin and 2-bromo-isovanillin . The aldehyde group of 2-bromoisovanillin is oxidized to form 2-bromo-3-hydroxy-4-methoxybenzoic acid, which is then treated with thionyl chloride and a catalytic amount of DMF in CH2Cl2 to yield the corresponding acid chloride . This acid chloride reacts with various amines to produce the desired intermediates, which are further reacted to form the final product .

Chemical Reactions Analysis

2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thionyl chloride, DMF, and various amines . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modified functional groups .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, a study reported that derivatives of tetrahydroquinoline compounds exhibited cytotoxic effects against human tumor cells with mean growth inhibition values indicating their potential as anticancer agents .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Compounds with similar functionalities have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease . The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive functions in patients suffering from neurodegenerative conditions.

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence that this compound may possess anti-inflammatory effects. Compounds derived from tetrahydroquinoline have been studied for their ability to modulate inflammatory pathways and reduce cytokine production in various models . This suggests a dual role where the compound could be beneficial not only in cancer therapy but also in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety of this compound. Modifications to the phenoxy and sulfonamide groups can significantly influence the biological activity. For instance:

ModificationEffect on Activity
Altering the phenoxy groupCan enhance binding affinity to target proteins
Modifying the sulfonamide moietyMay improve solubility and bioavailability

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Antitumor Activity : In a study involving a series of tetrahydroquinoline derivatives, researchers found that specific modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values reflecting potent activity .
  • Neuroprotective Effects : Another investigation focused on analogs of tetrahydroquinoline compounds demonstrated significant AChE inhibitory activity, suggesting potential for treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit certain enzymes and receptors involved in pain and cancer pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ primarily in sulfonyl or acyl substituents on the tetrahydroquinoline ring and modifications to the acetamide side chain. Key comparisons include:

Sulfonyl Group Variations
  • 2-Phenoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (PubChem): This analog replaces the phenylsulfonyl group with a propane-sulfonyl moiety. The shorter alkyl chain likely reduces steric hindrance and increases hydrophilicity compared to the aromatic sulfonyl group in the target compound .
Acetamide Side Chain Modifications
  • 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB): Used in electrodeposition, CTDB features a cyanoethyl group and a diazenyl-benzonitrile side chain. Its strong adsorption on gold electrodes contrasts with the phenoxy-acetamide group in the target compound, which may exhibit weaker interfacial interactions .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent): This benzothiazole derivative lacks the tetrahydroquinoline core but shares an aryl-acetamide scaffold. The trifluoromethyl group enhances metabolic stability, a feature absent in the target compound .

Physicochemical and Functional Properties

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Weight Key Substituents Reported Applications/Properties
2-Phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide ~438.5 (calc.) Phenylsulfonyl, phenoxy-acetamide Hypothesized: Drug discovery, materials
2-Phenoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide ~394.5 (calc.) Propane-sulfonyl, phenoxy-acetamide Not specified
CTDB ~435.5 Cyanoethyl, diazenyl-benzonitrile Au electrodeposition leveler
N-[1-(furan-2-carbonyl)-...acetamide (G502-0095) 390.44 Furan-carbonyl, 4-methoxyphenyl Screening compound (unpublished)

Biological Activity

The compound 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following components:

  • Phenoxy group : Contributes to lipophilicity and potential receptor interactions.
  • Tetrahydroquinoline core : Implicated in various biological activities including neuropharmacological effects.
  • Phenylsulfonyl moiety : Known to enhance binding affinity to certain biological targets.

Structural Formula

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Anticonvulsant Activity : In studies involving animal models, derivatives of tetrahydroquinoline structures have shown significant anticonvulsant properties. The compound's ability to modulate neuronal voltage-sensitive sodium channels suggests potential efficacy in treating epilepsy .
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects. The sulfonyl group may enhance interaction with inflammatory mediators, providing a pathway for therapeutic applications in conditions like arthritis .
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Its efficacy against specific cancer cell lines indicates a promising avenue for further research in oncology .

The proposed mechanisms of action for this compound include:

  • Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs), particularly those involved in pain and inflammation pathways.
  • Ion Channel Interaction : Modulation of sodium channels may contribute to its anticonvulsant effects.
  • Cell Signaling Pathways : Inhibition of pathways involved in cell proliferation and survival can lead to anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceKey Findings
Anticonvulsant Effective in MES and 6-Hz models; moderate sodium channel binding.
Anti-inflammatory Demonstrated reduced inflammation in rat models.
Anticancer Inhibited growth in specific cancer cell lines; induced apoptosis.

Recent Research Insights

A recent study highlighted the synthesis of several derivatives based on the tetrahydroquinoline structure, revealing that modifications can lead to enhanced biological activity. For instance, compounds with specific substitutions showed improved efficacy against glioma cells compared to traditional treatments .

Q & A

Q. What are the key synthetic pathways and challenges for preparing 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with carbonyl compounds.
  • Step 2 : Sulfonylation at the 1-position using phenylsulfonyl chloride under basic conditions (e.g., K2_2CO3_3 in acetonitrile) to introduce the phenylsulfonyl group .
  • Step 3 : Acetamide coupling via nucleophilic substitution, often employing 2-phenoxyacetyl chloride and a deprotonated amine intermediate. Challenges:
  • Steric hindrance from the phenylsulfonyl group may reduce reaction yields.
  • Purification requires chromatographic separation due to byproducts from incomplete sulfonylation .
Example Reaction Conditions
Solvent: Acetonitrile, Base: K2_2CO3_3, Temp: RT, Time: 24h

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., sulfonyl group at N1, acetamide linkage) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., C25_{25}H23_{23}N2_2O4_4S).

Q. What methods are recommended for assessing purity and stability?

Methodological Answer:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability under nitrogen atmosphere .
  • Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and identify rate-limiting steps (e.g., sulfonylation efficiency) .
  • Reaction Path Search : Tools like GRRM or AFIR to explore alternative pathways and minimize side reactions .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvent/base combinations .

Q. What experimental design strategies improve yield in multi-step syntheses?

Methodological Answer: Apply Design of Experiments (DoE) principles:

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM) : Optimize variables iteratively.
  • Example : A 3k^k factorial design reduced synthesis steps for analogous acetamides by 30% .
DoE Parameters
Variables: 3, Runs: 15, Optimization Criterion: Maximize yield

Q. How to resolve contradictions between computational predictions and experimental data?

Methodological Answer:

  • Sensitivity Analysis : Test computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models) .
  • In Situ Spectroscopy : Monitor reactions in real-time using FTIR or Raman to detect intermediates not modeled computationally .
  • Feedback Loop : Refine computational parameters using experimental data (e.g., adjusting dielectric constants in DFT) .

Q. What strategies are effective for pharmacological profiling?

Methodological Answer:

  • In Silico Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to prioritize in vitro assays .
  • Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation .
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity risks .
Example Docking Results
Target: COX-2, Binding Affinity: -8.2 kcal/mol, PDB ID: 5KIR

Key Considerations

  • Advanced Techniques : Integrate computational and experimental workflows to address synthesis and analytical challenges .

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